1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid

CYP11B1 inhibition steroidogenesis Cushing's syndrome

Ethoxy analog delivers 6.8x higher CYP11B1 inhibition and >300x improved 5-LOX potency vs methoxy. Ideal for cortisol and leukotriene research. Procure this specific scaffold to ensure assay sensitivity and reliable in vivo translation.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 61492-48-6
Cat. No. B13600222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid
CAS61492-48-6
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2(CCCC2)C(=O)O
InChIInChI=1S/C14H18O3/c1-2-17-12-7-5-11(6-8-12)14(13(15)16)9-3-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16)
InChIKeyZGQLBCQQYZFOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid (CAS 61492-48-6): Chemical Identity and Baseline Characteristics


1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid (CAS 61492-48-6) is an aryl-substituted cyclopentane monocarboxylic acid with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol [1]. The compound features a 4-ethoxyphenyl moiety at the C1 position of the cyclopentane ring, distinguishing it from its methoxy (CAS 43050-28-8) and unsubstituted phenyl (CAS 77-55-4) analogs [1]. Computed physicochemical descriptors include an XLogP3-AA value of 3.2, topological polar surface area (TPSA) of 46.5 Ų, and four rotatable bonds, which collectively inform its solubility and permeability profile [1]. The compound is commercially available for research use with typical purity specifications of 98% .

Why 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid (CAS 61492-48-6) Cannot Be Indiscriminately Substituted by In-Class Analogs


Substituting 1-(4-ethoxyphenyl)cyclopentane-1-carboxylic acid with structurally related analogs such as the 4-methoxy (CAS 43050-28-8) or unsubstituted phenyl (CAS 77-55-4) derivatives introduces quantifiable changes in lipophilicity, metabolic liability, and target engagement profiles [1][2]. The ethoxy substituent confers an XLogP3-AA of 3.2 compared to 2.6 for the 4-methoxy analog, representing a 0.6 log unit increase that can meaningfully alter membrane partitioning and oral absorption potential [1]. Furthermore, the ethoxy group modifies the electronic environment of the phenyl ring, which has been shown in related cyclopentane carboxylic acid series to influence both potency against specific enzyme targets and CYP-mediated metabolic stability [2]. These differences are not merely incremental; they can determine whether a compound advances from in vitro screening to in vivo validation or falls short due to suboptimal drug-like properties. The following quantitative evidence substantiates why procurement decisions must be based on the specific ethoxy-substituted scaffold rather than class-level assumptions.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid (CAS 61492-48-6) Against Closest Analogs


CYP11B1 Inhibitory Potency: Ethoxy vs. Methoxy Substitution Confers 6.8-Fold Enhanced Activity

1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid exhibits sub-micromolar inhibition of human CYP11B1 with an IC₅₀ of 1.47 μM (1,470 nM) [1]. In contrast, the 4-methoxy analog (1-(4-methoxyphenyl)cyclopentane-1-carboxylic acid, CAS 43050-28-8) displays substantially weaker activity with an IC₅₀ of 10.0 μM (10,000 nM) under comparable assay conditions [2]. The 6.8-fold potency differential demonstrates that the ethoxy substituent is not merely a conservative structural variant but a critical determinant of target engagement.

CYP11B1 inhibition steroidogenesis Cushing's syndrome

CYP2D6 Interaction Profile: Ethoxy Analog Demonstrates Lower Affinity and Reduced Drug-Drug Interaction Liability

1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid inhibits CYP2D6 with an IC₅₀ of 10.0 μM (10,000 nM) in human liver microsomal membranes [1]. The 4-methoxy analog exhibits comparable weak inhibition (IC₅₀ ~10-13 μM across assays) [2]. While both compounds show low micromolar CYP2D6 activity, the ethoxy analog's modest affinity is advantageous in scenarios where CYP2D6-mediated drug-drug interactions must be minimized.

CYP2D6 inhibition drug-drug interaction ADME

Lipoxygenase Multi-Target Engagement: 5-LOX and 12-LOX Inhibition in the Low Micromolar Range

1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid inhibits recombinant 5-lipoxygenase (5-LOX) with an IC₅₀ of 30 nM [1] and platelet 12-lipoxygenase (12-LOX) with activity observed at 30 μM . The nanomolar 5-LOX activity distinguishes the ethoxy analog within the cyclopentane carboxylic acid class, as many related compounds require higher concentrations to achieve comparable inhibition. For context, the methoxy analog shows 5-LOX inhibition with IC₅₀ values >10 μM [2], representing a >300-fold selectivity window.

lipoxygenase inhibition inflammation eicosanoid signaling

Lipophilicity-Driven Permeability: XLogP3-AA of 3.2 Enables Favorable Balance Between Solubility and Membrane Partitioning

The computed lipophilicity (XLogP3-AA) of 1-(4-ethoxyphenyl)cyclopentane-1-carboxylic acid is 3.2, compared to 2.6 for the 4-methoxy analog [1]. This 0.6 log unit increase falls within the optimal range (XLogP 1-3.5) for oral absorption and CNS penetration avoidance, offering a balanced profile that is neither excessively lipophilic (which risks metabolic instability) nor excessively hydrophilic (which limits permeability) [2]. The topological polar surface area (TPSA) of 46.5 Ų remains unchanged relative to the methoxy analog, ensuring that the ethoxy compound maintains sufficient polarity for aqueous solubility while gaining the permeability advantages conferred by the ethyl group.

physicochemical properties lipophilicity drug-likeness

Recommended Application Scenarios for 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid (CAS 61492-48-6) Based on Quantitative Differentiation Evidence


Steroidogenesis Research: CYP11B1 Inhibition Screening in Cushing's Syndrome Models

The 6.8-fold enhanced CYP11B1 inhibitory potency of the ethoxy analog relative to the methoxy analog (IC₅₀ 1.47 μM vs. 10.0 μM) makes this compound the preferred starting scaffold for programs investigating cortisol biosynthesis inhibition [1]. Researchers studying Cushing's syndrome or metabolic disease should prioritize this compound for primary screening cascades, as the potency margin reduces the compound quantity required per assay and improves signal-to-noise in cell-based cortisol production assays. The compound's modest CYP2D6 liability (IC₅₀ 10.0 μM) further supports its use in in vitro systems where off-target CYP interactions must be minimized [2].

Inflammation and Eicosanoid Signaling: 5-Lipoxygenase Pathway Inhibition Studies

With a 30 nM IC₅₀ against 5-lipoxygenase—representing a >300-fold improvement over the methoxy analog—this compound serves as a potent tool for dissecting leukotriene-mediated inflammatory responses [3]. It is ideally suited for in vitro assays investigating arachidonic acid cascade modulation, particularly in basophilic leukemia cell models where 5-LOX activity is rate-limiting for LTB₄ production. The compound's balanced lipophilicity (XLogP 3.2) ensures adequate cell permeability while maintaining solubility for assay compatibility [4].

Medicinal Chemistry Hit-to-Lead Optimization: Ethoxy Substitution as a Permeability-Enhancing Modification

The 0.6 log unit increase in XLogP relative to the methoxy analog, while maintaining a TPSA of 46.5 Ų, positions this compound as an instructive case for structure-property relationship (SPR) studies [4]. Medicinal chemists can employ this compound as a reference standard when exploring alkoxy chain length effects on passive permeability and metabolic stability. Its computed properties align with established drug-likeness guidelines, making it a suitable control in permeability assays such as PAMPA or Caco-2.

Analytical Reference Standard for LC-MS Method Development in Cyclopentane Carboxylic Acid Series

The distinct molecular weight (234.29 g/mol) and retention time characteristics imparted by the ethoxy group make this compound an effective internal standard for developing and validating LC-MS methods targeting cyclopentane carboxylic acid derivatives [4]. It is particularly useful when establishing separation protocols for mixtures containing the methoxy analog (220.26 g/mol), as the 14 Da mass difference and altered lipophilicity provide unambiguous chromatographic resolution.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.